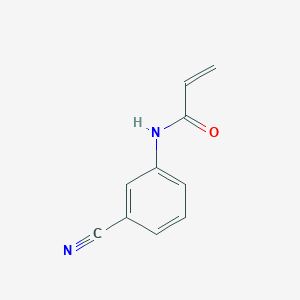
N-(3-cyanophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyanophenyl)prop-2-enamide” is a chemical compound with the CAS number 134046-76-7 . It has a molecular weight of 172.19 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8N2O . The InChI code is 1S/C10H8N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h2-6H,1H2,(H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 125-126°C .Scientific Research Applications
1. Molecular Structure and Crystal Packing
N-(3-cyanophenyl)prop-2-enamide analogs, such as 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide, display similar molecular structures and crystal packing. These compounds are approximately planar and exhibit intramolecular hydrogen bonds contributing to their planar conformation. This structural feature is favorable for binding the ATP-binding pocket of EGFR, which is crucial in their function as an immunosuppressive drug (Ghosh, Zheng, & Uckun, 1999).
2. Mass Spectrometry Analysis
The fragmentation pattern of derivatives like N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide is characterized by ions formed by neighboring group participation. This indicates significant molecular interactions, useful in understanding the compound's behavior in various applications (Bigler & Hesse, 1995).
3. Ultrasonic Studies in Solution
Ultrasonic studies of this compound solutions in ethanol reveal insights into molecular interactions, such as solute-solvent and solvent-solvent interactions. Parameters like adiabatic compressibility and internal pressure provide information on the nature of solute and its impact on solvent structure (Tekade, Lohakare, Bajaj, & Naik, 2015).
4. Reaction Studies
Studies on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate lead to various nitrile and non-nitrile pyridine products, expanding the potential applications of these compounds in chemical syntheses (O'callaghan, Mcmurry, Draper, & Champeil, 1999).
5. Corrosion Inhibition Research
Acrylamide derivatives of this compound show potential as corrosion inhibitors. Research in this area focuses on their effectiveness in preventing copper corrosion in acidic solutions, indicating their utility in materials science and engineering (Abu-Rayyan et al., 2022).
6. Catalytic Cyclization Applications
Certain derivatives are used in Bu3SnH-mediated radical cyclizations, leading to the construction of complex molecular skeletons like cephalotaxine, highlighting their utility in synthetic organic chemistry (Taniguchi et al., 2005).
7. Pharmaceutical Research
Some derivatives exhibit potential as muscle relaxants with antiinflammatory and analgesic activity. This highlights their application in pharmaceutical research, where their properties can be harnessed for therapeutic uses (Musso et al., 2003).
Safety and Hazards
properties
IUPAC Name |
N-(3-cyanophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h2-6H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYMCPCNRNNCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2584634.png)
![4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2584635.png)
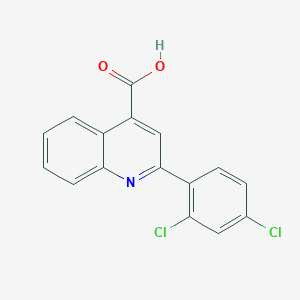
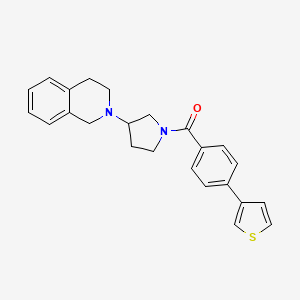

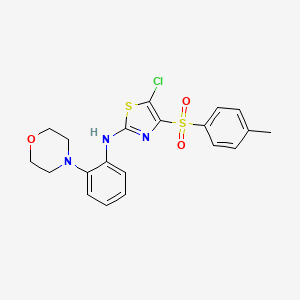
![2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584647.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)

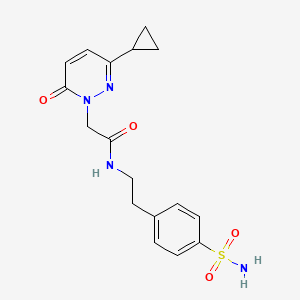
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide](/img/structure/B2584653.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2584654.png)
![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)